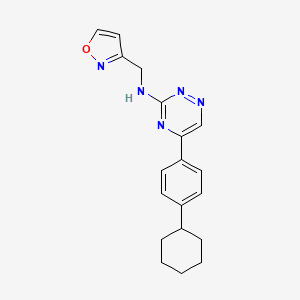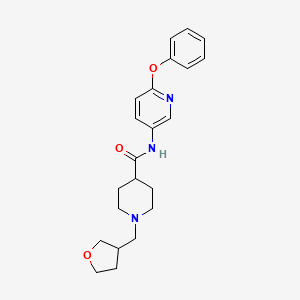
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine, commonly known as CTZ, is a chemical compound that has been studied for its potential use as a therapeutic agent. CTZ belongs to the class of triazine-based compounds and has been found to exhibit various biological activities. In
作用機序
The mechanism of action of CTZ is not fully understood, but it has been suggested that CTZ may act as an inhibitor of the NF-κB pathway. The NF-κB pathway is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
CTZ has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, CTZ has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. CTZ has also been found to exhibit antifungal activity against Candida albicans.
実験室実験の利点と制限
One advantage of using CTZ in lab experiments is its low toxicity. CTZ has been found to have low acute toxicity in rats and mice. However, one limitation of using CTZ in lab experiments is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on CTZ. One area of research could be the development of CTZ derivatives with improved solubility and potency. Another area of research could be the investigation of the potential use of CTZ in combination with other therapeutic agents for the treatment of inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the mechanism of action of CTZ and its potential targets in the NF-κB pathway.
合成法
The synthesis of CTZ involves the reaction of 4-cyclohexylbenzaldehyde with hydroxylamine hydrochloride to form 4-cyclohexylbenzaldoxime. The oxime is then treated with chloroacetonitrile and potassium carbonate to form 4-cyclohexylphenylacetonitrile. The nitrile group is then reduced to the amine using lithium aluminum hydride. The resulting amine is then reacted with 3-isoxazolylmethyl chloride and sodium hydride to form CTZ.
科学的研究の応用
CTZ has been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, CTZ was found to reduce inflammation in the paw edema model. CTZ has also been studied for its potential use as an antitumor agent. In a study conducted on human breast cancer cells, CTZ was found to inhibit cell proliferation and induce apoptosis.
特性
IUPAC Name |
5-(4-cyclohexylphenyl)-N-(1,2-oxazol-3-ylmethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-13-21-23-19(22-18)20-12-17-10-11-25-24-17/h6-11,13-14H,1-5,12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJYXDRQBMWUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CN=NC(=N3)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)

![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)


![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6139351.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)